molecular formula C20H17N5O4S B2748205 3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941995-71-7

3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2748205
CAS RN: 941995-71-7
M. Wt: 423.45
InChI Key: JMDKMDDARMXODF-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C20H17N5O4S and its molecular weight is 423.45. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Whiteners

Compounds containing the quinazolinone nucleus, which is structurally similar to the compound , have been synthesized and evaluated as potent fluorescent whiteners . These compounds are used in the textile industry to enhance the whiteness and brightness of fabrics. They also increase the UV-blocking properties of the materials they are applied to, providing additional functionality beyond mere aesthetic enhancement.

COX-2 Inhibition for Anti-inflammatory Applications

The presence of a para-sulfonamide group, as found in the compound, is essential for COX-2 selectivity and inhibitory potency . COX-2 inhibitors are a class of drugs that reduce inflammation and pain. The compound’s structure suggests it could be a candidate for the development of new anti-inflammatory agents with selective COX-2 inhibition properties.

Biological Staining

Quinazolinone derivatives, which share a similar core structure with the compound, are known to be used in biological staining . This application is crucial in various biological and medical research fields, allowing scientists to visualize cells, tissues, or specific proteins under a microscope with greater clarity.

Chemosensors

The compound’s structure implies potential use in the development of chemosensors . Chemosensors are molecules that can detect specific chemical changes in their environment. They are widely used in environmental monitoring, food safety, and medical diagnostics to detect the presence of specific ions or molecules.

Light Emitting Diodes (LEDs)

Derivatives of quinazolinone are reported to be used in light-emitting diodes (LEDs) . The compound’s structure could be modified to create new materials for LEDs, which are more energy-efficient and have a longer lifespan than traditional lighting sources.

Biological Activity Modulation

Indole derivatives, which are structurally related to the compound, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound could be used as a scaffold for developing new drugs with these activities.

properties

IUPAC Name

3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-12-17-18(26)16(11-22-19(17)25(24-12)14-5-3-2-4-6-14)20(27)23-13-7-9-15(10-8-13)30(21,28)29/h2-10,12,16-17,19,22,24H,11H2,1H3,(H,23,27)(H2,21,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUWNISYCQLNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(NCC(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)N(N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

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